molecular formula C23H27N3O4 B3015661 N'-[(4-methoxyphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 941893-87-4

N'-[(4-methoxyphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B3015661
CAS No.: 941893-87-4
M. Wt: 409.486
InChI Key: NRQUJXGRJHQBAS-UHFFFAOYSA-N
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Description

N’-[(4-methoxyphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydroquinoline moiety, and an ethanediamide linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-methoxyphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the tetrahydroquinoline core with a methoxyphenylmethyl halide under basic conditions.

    Formation of the Ethanediamide Linkage: The final step involves the reaction of the intermediate with an appropriate acyl chloride to form the ethanediamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-methoxyphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different substituents.

    Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Various tetrahydroquinoline derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-[(4-methoxyphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, N’-[(4-methoxyphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(4-methoxyphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-methoxyphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can be compared with other amide compounds that have similar structural features.
  • Examples include N’-[(4-methoxyphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide and N’-[(4-methoxyphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propionamide.

Uniqueness

The uniqueness of N’-[(4-methoxyphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-15(2)23(29)26-12-4-5-17-8-9-18(13-20(17)26)25-22(28)21(27)24-14-16-6-10-19(30-3)11-7-16/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQUJXGRJHQBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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